1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
Overview
Description
Synthesis Analysis
1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one, as a benzodiazepine derivative, is synthesized through various methods involving the condensation of o-phenylenediamines with electrophilic reagents. Such syntheses are pivotal in producing benzodiazepines with significant pharmacological activities. The synthesis approaches for benzodiazepines, including 1,5-benzodiazepines, often involve the use of o-phenylenediamine as a precursor, demonstrating the versatility and wide applicability of these methods in producing compounds with varied biological properties (Ibrahim, 2011).
Molecular Structure Analysis
The molecular structure of benzodiazepines, characterized by the benzodiazepine nucleus, is critical for their biological activity. The structure-activity relationship (SAR) studies indicate that modifications to the benzodiazepine core can significantly impact their pharmacological profile, including psychotherapeutic activities. This highlights the importance of the molecular structure in designing benzodiazepine derivatives with desired biological properties (Salve & Mali, 2013).
Chemical Reactions and Properties
Benzodiazepines undergo a variety of chemical reactions, leveraging their core structure for modifications that tailor their pharmacological effects. The chemical versatility of the benzodiazepine nucleus allows for the synthesis of analogs with enhanced biological activities. Such chemical reactions include nucleophilic substitutions and ring transformations that are crucial for developing new therapeutic agents (Rashid et al., 2019).
Physical Properties Analysis
The physical properties of benzodiazepines, such as solubility, melting point, and crystalline structure, are influenced by their molecular configurations. These properties are essential for drug formulation and delivery, impacting the drug's bioavailability and pharmacokinetics. Understanding the physical properties is crucial for the efficient design of benzodiazepine-based medications (Teli et al., 2023).
Chemical Properties Analysis
The chemical properties of benzodiazepines, including their reactivity, stability, and interaction with biological targets, are fundamental to their mechanism of action. These properties determine the binding affinity of benzodiazepines to their receptor sites, influencing their therapeutic efficacy and safety profile. The exploration of these chemical properties is vital for the discovery and development of novel benzodiazepine compounds with optimized therapeutic benefits (Gomaa & Ali, 2020).
Scientific Research Applications
1. Cytotoxic and Enzyme Inhibition Properties
1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one has been studied for its potential in cancer treatment. In a study, palladacycles containing this compound showed effectiveness as cytotoxic agents on A2780/S cells and also acted as inhibitors of cathepsin B, an enzyme associated with cancer-related events (Spencer et al., 2009).
2. Structural and Stereochmical Analysis
Research has been conducted on the mechanism and stereochemistry of derivatives of 1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one. This includes the study of β-lactam derivatives and their formation processes, providing insights into the chemical behavior and potential applications of these compounds (Wang et al., 2001).
3. Regiospecific Synthesis and Structural Studies
This compound has been the subject of regiospecific synthesis and structural studies. For instance, research on 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, related to 1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one, provided insights into its structural properties and potential applications in various fields (Alonso et al., 2020).
4. Synthesis and Application in Drug Development
This compound is significant in the development of new drugs. A study focused on the development of a new method for synthesizing 1-methyl-5-phenyl-7-chloro-1,3-dihydro-2H-[1,4]-benzodiazepines-2-one, which is essential for producing certain medicinal products (Lyukshenko et al., 2019).
5. Antimicrobial and Anticancer Studies
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, a series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones were found to be effective antimicrobial agents and showed potent anticancer activity (Verma et al., 2015).
6. Interaction with Biological Receptors
Studies have also explored how derivatives of this compound interact with biological receptors. For instance, one study examined how certain derivatives bind to benzodiazepine receptors in rat cerebral cortex, contributing to our understanding of their potential therapeutic applications (Baraldi et al., 1985).
properties
IUPAC Name |
1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZWYQYDWCXHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346661 | |
Record name | 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one | |
CAS RN |
3034-65-9 | |
Record name | 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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